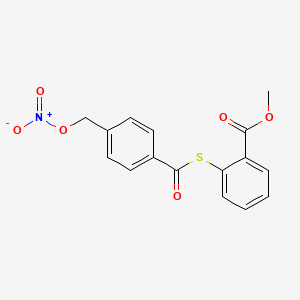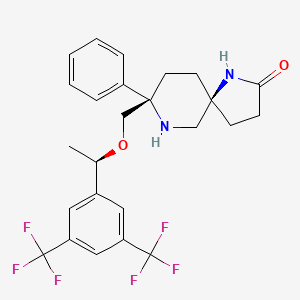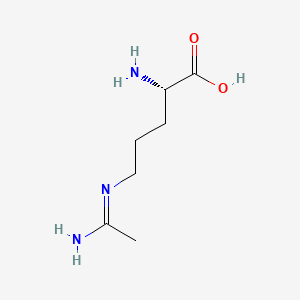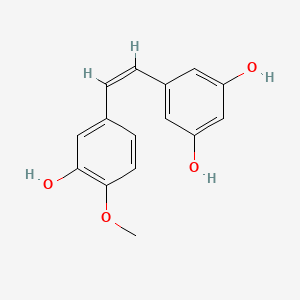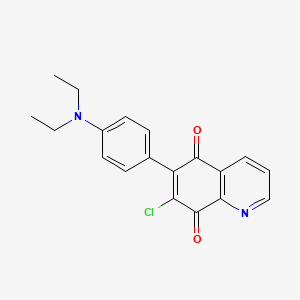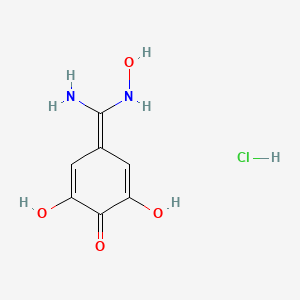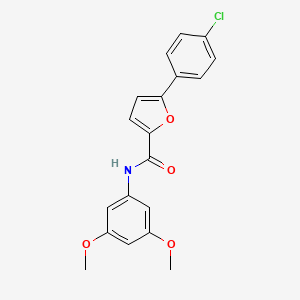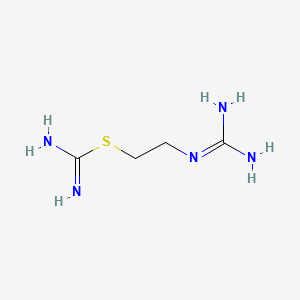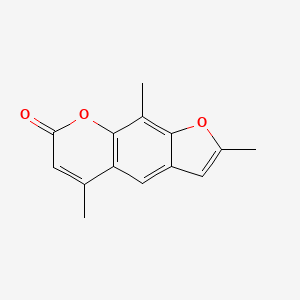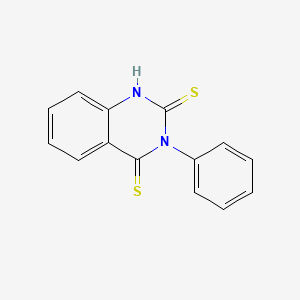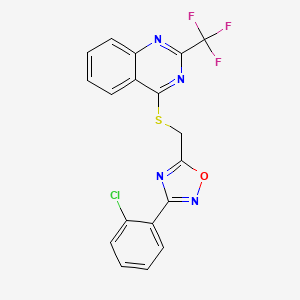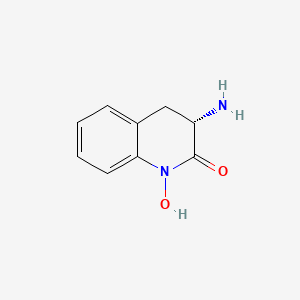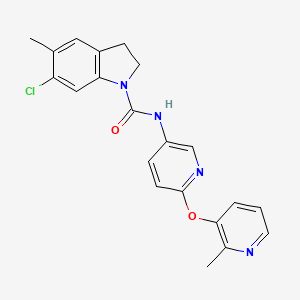
6-Cloro-5-metil-N-(6-((2-metilpiridin-3-il)oxi)piridin-3-il)indolina-1-carboxamida dihidrocloruro
Descripción general
Descripción
SB 242084: es una droga psicoactiva y un producto químico de investigación que actúa como un antagonista selectivo para el receptor de serotonina 2C . Tiene efectos ansiolíticos y aumenta la señalización de dopamina en el sistema límbico . Se ha demostrado que este compuesto aumenta la efectividad de los inhibidores selectivos de la recaptación de serotonina y también puede reducir sus efectos secundarios .
Aplicaciones Científicas De Investigación
SB 242084 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
SB 242084 ejerce sus efectos antagonizando selectivamente el receptor de serotonina 2C. Este antagonismo conduce a una mayor transmisión dopaminérgica en el sistema mesolímbico, lo que se asocia con sus efectos ansiolíticos y antidepresivos . El compuesto también afecta la liberación de dopamina en varias regiones del cerebro, modulando la actividad dopaminérgica general .
Análisis Bioquímico
Biochemical Properties
6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride plays a crucial role in biochemical reactions by modulating the activity of the 5-HT2C receptor. This receptor is involved in various physiological processes, including mood regulation, appetite control, and anxiety. The compound interacts with the 5-HT2C receptor by binding to its active site, thereby inhibiting its activity. This interaction prevents the receptor from responding to its natural ligand, serotonin, leading to altered signaling pathways within the cell .
Cellular Effects
The effects of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride on cellular processes are profound. By inhibiting the 5-HT2C receptor, the compound influences various cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the basal activity of dopaminergic neurons, which are critical for reward and motivation . Additionally, it affects behavioral responses mediated by the 5-HT2C receptor, such as mesolimbic neuron activity and food intake .
Molecular Mechanism
At the molecular level, 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride exerts its effects by binding to the 5-HT2C receptor and acting as an antagonist. This binding interaction blocks the receptor’s ability to interact with serotonin, thereby inhibiting downstream signaling pathways. The compound’s antagonistic action leads to changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular signaling and function.
Dosage Effects in Animal Models
The effects of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits the 5-HT2C receptor without causing significant adverse effects. At higher doses, it may lead to toxic effects and disrupt normal cellular function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and duration of action.
Transport and Distribution
The transport and distribution of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with a higher concentration in tissues expressing the 5-HT2C receptor . Its localization and accumulation are influenced by its interaction with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride is critical for its activity and function. The compound is primarily localized in the cell membrane, where it interacts with the 5-HT2C receptor . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its proper function and efficacy.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de SB 242084 involucra múltiples pasos, comenzando con la preparación de la estructura central de indolína. Los pasos clave incluyen:
Formación del núcleo de indolína: El núcleo de indolína se sintetiza a través de una reacción de ciclización que involucra un derivado de anilina clorosustituido.
Reacciones de sustitución: El núcleo de indolína se somete a reacciones de sustitución para introducir los grupos piridinil y piridil.
Acoplamiento final: El paso final involucra el acoplamiento de la indolína sustituida con un grupo carboxamida para formar SB 242084.
Métodos de producción industrial: Los métodos de producción industrial para SB 242084 no están ampliamente documentados, pero probablemente involucren la optimización de las rutas sintéticas mencionadas anteriormente para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: SB 242084 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en el compuesto.
Sustitución: Las reacciones de sustitución son comunes en la síntesis y modificación de SB 242084.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos halogenados y catalizadores.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos y modificados de SB 242084, que se pueden utilizar para futuras investigaciones y desarrollo .
Comparación Con Compuestos Similares
Compuestos similares:
RS-102221: Otro antagonista selectivo del receptor de serotonina 2C con propiedades similares.
SB-243213: Un compuesto con selectividad de receptor y efectos farmacológicos similares.
Singularidad: SB 242084 es único en su alta selectividad para el receptor de serotonina 2C y su capacidad para penetrar el cerebro, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUZEIJUFOPTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017151 | |
| Record name | 6-Chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181632-25-7 | |
| Record name | 6-Chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-1H-indole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181632-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181632257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-242084 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FEE9A2U4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


